molecular formula C15H17NOS B2563808 N-(4-tert-butylphenyl)thiophene-2-carboxamide CAS No. 749915-46-6

N-(4-tert-butylphenyl)thiophene-2-carboxamide

Cat. No. B2563808
CAS RN: 749915-46-6
M. Wt: 259.37
InChI Key: WOPMNIDJNWUPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a crystalline solid with a molecular formula of C16H19NO2S and a molecular weight of 297.4 g/mol. This compound is also known as TTP488 and is used as a research tool to study the biological effects of amyloid-beta (Aβ) peptide.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)thiophene-2-carboxamide involves the inhibition of the binding of Aβ peptide to microglia. Microglia are immune cells in the brain that play a key role in the immune response to Aβ peptide. TTP488 binds to the receptor for advanced glycation end products (RAGE) on microglia and prevents the binding of Aβ peptide to RAGE. This reduces the activation of microglia and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the binding of Aβ peptide to microglia, reduces the production of pro-inflammatory cytokines, and decreases the activation of microglia. These effects suggest that TTP488 may have potential therapeutic applications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-tert-butylphenyl)thiophene-2-carboxamide in lab experiments include its specificity for RAGE and its ability to inhibit the binding of Aβ peptide to microglia. However, the limitations of using TTP488 include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(4-tert-butylphenyl)thiophene-2-carboxamide. One direction is to further investigate the potential therapeutic applications of TTP488 for the treatment of Alzheimer's disease. Another direction is to explore the use of TTP488 as a research tool to study the role of microglia in other neurodegenerative diseases. Additionally, the development of more soluble and less toxic analogs of TTP488 may also be a future direction for research.

Synthesis Methods

The synthesis method of N-(4-tert-butylphenyl)thiophene-2-carboxamide involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminobenzoic acid in the presence of a base. The reaction results in the formation of the desired product, which is then purified using column chromatography.

Scientific Research Applications

N-(4-tert-butylphenyl)thiophene-2-carboxamide has been extensively used as a research tool to study the biological effects of Aβ peptide. Aβ peptide is a major component of amyloid plaques found in the brains of patients with Alzheimer's disease. TTP488 has been shown to inhibit the binding of Aβ peptide to microglia and reduce the production of pro-inflammatory cytokines. This suggests that TTP488 may have potential therapeutic applications for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(4-tert-butylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-15(2,3)11-6-8-12(9-7-11)16-14(17)13-5-4-10-18-13/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPMNIDJNWUPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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